molecular formula C9H8ClF B055044 3-(3-Chloro-4-fluorophenyl)-1-propene CAS No. 121626-73-1

3-(3-Chloro-4-fluorophenyl)-1-propene

Cat. No. B055044
M. Wt: 170.61 g/mol
InChI Key: LUVULFUQRHJDGP-UHFFFAOYSA-N
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Patent
US04920212

Procedure details

The corresponding arylmagnesium bromide was prepared from 406 g (1.94 mol) of 4-bromo-2-chlorofluorobenzene and 48.6 g (2.00 mol) of magnesium turnings in 1,300 ml of anhydrous tetrahydrofuran by the customary process. The solution thus obtained was added dropwise to a solution of 278.3 g (2.3 mol) of allyl bromide in 200 ml of anhydrous tetrahydrofuran at 30°-45° C. The mixture was then heated under reflux for 0.5 h, allowed to stand at room temperature for 16 h and poured onto 1.5 liters of ice-water. After acidification using a little 2N hydrochloric acid, the mixture was extracted twice using 1 liter of hexane each time. The extracts were washed three times with water, dried over Na2SO4 and evaporated. The residue yielded 235 g (71%) of 3-(3-chloro-4-fluorophenyl)propene of b.p.10 =72° C. with a purity of 98.7% (determined by gas chromatography) on subsequent distillation.
Quantity
406 g
Type
reactant
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
278.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([Cl:9])[CH:3]=1.[Mg].[CH2:11](Br)[CH:12]=[CH2:13].Cl>O1CCCC1>[Cl:9][C:4]1[CH:3]=[C:2]([CH2:13][CH:12]=[CH2:11])[CH:7]=[CH:6][C:5]=1[F:8]

Inputs

Step One
Name
Quantity
406 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)Cl
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
278.3 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice
WASH
Type
WASH
Details
The extracts were washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.